molecular formula C16H18S2 B13771478 Disulfide, 2,4-dimethylphenyl 3,5-dimethylphenyl CAS No. 65104-30-5

Disulfide, 2,4-dimethylphenyl 3,5-dimethylphenyl

Cat. No.: B13771478
CAS No.: 65104-30-5
M. Wt: 274.4 g/mol
InChI Key: ODOGSCCHVYNOSE-UHFFFAOYSA-N
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Description

The first aryl group is substituted with methyl groups at the 2- and 4-positions (ortho and para), while the second bears methyl groups at the 3- and 5-positions (meta). This asymmetric substitution pattern distinguishes it from symmetric disulfides and influences its physicochemical properties, reactivity, and applications.

Key properties inferred from structural analogs include:

  • Molecular weight: ~274–290 g/mol (based on similar disulfides like 2,4-dimethylphenyl 2,5-dimethylphenyl disulfide, C₁₆H₁₈S₂, MW 274.44) .
  • LogP: Estimated >5.78 (the LogP of 2,4/2,5-dimethylphenyl disulfide is 5.78; the additional meta-methyl groups in the 3,5-dimethylphenyl moiety may increase hydrophobicity) .
  • Applications: Potential use in polymer stabilization, agrochemicals, or as intermediates in organic synthesis, though specific applications require further validation.

Properties

CAS No.

65104-30-5

Molecular Formula

C16H18S2

Molecular Weight

274.4 g/mol

IUPAC Name

1-[(2,4-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene

InChI

InChI=1S/C16H18S2/c1-11-5-6-16(14(4)8-11)18-17-15-9-12(2)7-13(3)10-15/h5-10H,1-4H3

InChI Key

ODOGSCCHVYNOSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SSC2=CC(=CC(=C2)C)C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of Disulfide, 2,4-dimethylphenyl 3,5-dimethylphenyl

General Synthetic Strategy

The synthesis of diaryl disulfides such as this compound generally involves the oxidative coupling of corresponding aryl thiols or the direct reaction of substituted benzene derivatives with sulfur halides under catalytic conditions. The key challenge is selective formation of the disulfide bond without over-oxidation or formation of polysulfides.

Sulfur Halide Mediated One-Step Synthesis

A patented method (US20120157716A1) describes a one-step synthesis of bulky diaryl disulfides by reacting substituted benzene derivatives with sulfur halides such as disulfur dichloride (S2Cl2) in the presence of Lewis acid catalysts (e.g., zinc acetate or zinc chloride) and solvents like glacial acetic acid. This method is particularly advantageous for producing diaryl disulfides with secondary or tertiary alkyl substituents on the aromatic ring, which applies to 2,4-dimethylphenyl groups.

Reaction Conditions and Procedure
  • Starting materials: 2,4-dimethylbenzene derivatives (as benzene derivative substrates)
  • Reagents: Disulfur dichloride (S2Cl2)
  • Catalyst: Zinc acetate (Zn(OCOCH3)2) or zinc chloride (ZnCl2)
  • Solvent: Glacial acetic acid
  • Temperature: Typically maintained between 0 °C and 40 °C, with careful temperature control to avoid side reactions
  • Reaction time: Approximately 22 hours including overnight stirring after initial reaction phase
Example Procedure
  • Charge a dry reaction flask with 2,4-dimethylbenzene derivative and glacial acetic acid.
  • Add disulfur dichloride under nitrogen atmosphere with stirring.
  • Introduce zinc acetate catalyst; immediate reaction occurs with HCl gas evolution.
  • Maintain temperature below 40 °C using a water bath.
  • Stir for 3 hours, then allow to continue overnight without cooling.
  • Quench reaction with water, filter precipitate, wash, and dry.
  • Purify product by recrystallization (e.g., from isopropanol).
Yield and Purity
  • Yields reported for similar bulky diaryl disulfides reach up to 79% with purity exceeding 99% by gas chromatography.
  • The method avoids multi-step procedures and minimizes byproduct formation, making it suitable for industrial scale-up.

Conventional Multi-Step Methods (For Comparison)

Prior art methods involve:

These methods are multi-step, low-yielding, and often generate significant byproducts such as brominated phenols, requiring additional purification steps. They also use expensive reagents (e.g., titanium tetrachloride, iodotrimethylsilane) and hazardous solvents like tetrahydrofuran, complicating scale-up and increasing costs.

Oxidative Coupling of Thiols

Another common synthetic route for diaryl disulfides involves oxidative coupling of the corresponding aryl thiols using various oxidants such as oxygen, hydrogen peroxide, iodine, or benzoquinones. This method is widely used for symmetrical disulfides but can be less selective for unsymmetrical diaryl disulfides like this compound.

Data Table: Comparison of Preparation Methods

Method Starting Materials Reagents/Catalysts Reaction Conditions Yield (%) Purity (%) Advantages Disadvantages
Sulfur Halide + Lewis Acid (One-step) 2,4-dimethylbenzene derivative Disulfur dichloride, Zn(OAc)2 0–40 °C, acetic acid, 22 hrs ~79 >99 High yield, simple, scalable Requires handling of S2Cl2 and HCl gas
Bromination + Grignard + Sulfur 2,4-dimethylbenzene + Br2 Mg, sulfur Multi-step, low temperature Moderate Moderate Established method Multi-step, low yield, byproducts
Chlorosulfonylation + Reduction 2,4-dimethylbenzene + chlorosulfonic acid Zn dust, TiCl4 Multi-step, exothermic Moderate Moderate Can produce bulky disulfides Expensive reagents, complex handling
Oxidative Coupling of Thiols 2,4-dimethylthiophenol O2, H2O2, I2, or benzoquinone Mild conditions, variable solvents Variable Variable Simple, mild conditions Less selective for unsymmetrical disulfides

Analytical and Purification Techniques

  • Isolation: Filtration of precipitated disulfide after aqueous quenching.
  • Purification: Recrystallization from solvents such as isopropanol or ethanol.
  • Characterization: Gas chromatography for purity assessment; NMR and mass spectrometry for structural confirmation.
  • Chromatographic methods: High-performance liquid chromatography (HPLC) can be used for separation and purity analysis.

Summary and Industrial Relevance

The sulfur halide-mediated one-step synthesis using disulfur dichloride and zinc acetate catalyst in acetic acid offers a highly efficient, cost-effective, and scalable route to this compound. This method addresses the limitations of traditional multi-step procedures by reducing the number of steps, minimizing hazardous reagents, and improving yields and purity.

Its industrial applicability is enhanced by:

  • Use of relatively inexpensive and readily available starting materials.
  • Mild reaction conditions.
  • Simplified work-up and purification.
  • Potential for large-scale production with reduced labor and equipment needs.

Chemical Reactions Analysis

Types of Reactions

2,4-Xylyl 3,5-xylyl disulfide undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to yield the corresponding thiols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.

    Substitution: Nitrating agents like nitric acid (HNO₃) or halogenating agents like bromine (Br₂) in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2,4-dimethylphenyl thiol and 3,5-dimethylphenyl thiol.

    Substitution: Nitrated or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Scientific Research Applications

The applications of Disulfide, 2,4-dimethylphenyl 3,5-dimethylphenyl span multiple scientific domains:

Chemistry

  • Organic Synthesis : This compound serves as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds. Its ability to undergo various chemical reactions such as oxidation and reduction makes it valuable in synthetic pathways .
  • Polymerization : Disulfides can facilitate the formation of polymers with desirable properties. For instance, studies have shown that this compound can enhance the catalytic activity of metal complexes in oxidative polymerization processes .

Biology

  • Redox Biology : Disulfide bonds play a crucial role in stabilizing protein structures. The compound is studied for its potential to mimic natural disulfide linkages in proteins, which is essential for understanding protein folding and stability .
  • Antioxidant Properties : Research indicates that disulfides may possess antioxidant properties that could be harnessed for therapeutic applications aimed at oxidative stress-related diseases .

Medicine

Industry

  • Material Science : The compound is utilized in producing polymers and resins that require sulfur-containing components. Its thermal stability makes it suitable for engineering plastics and other materials .
  • Chemical Manufacturing : As a precursor for other sulfur-containing compounds, it plays a significant role in the manufacturing of specialty chemicals used across various industries .

Case Study 1: Redox Reactions in Polymer Systems

A study highlighted the use of this compound in facilitating dynamic exchange reactions critical for material science applications. These reactions are essential for developing materials with tunable properties based on redox conditions .

Case Study 2: Drug Delivery Systems

Research has explored the use of disulfide-containing polymers for drug delivery applications. These systems exploit the unique properties of disulfides to release therapeutic agents in response to specific cellular environments (e.g., higher glutathione levels in cancer cells) .

Summary

This compound is a compound with diverse applications across chemistry, biology, medicine, and industry. Its unique structural properties enable it to participate in various chemical reactions and biological processes. Continued research into this compound could lead to significant advancements in drug development and material science.

Data Table: Applications Overview

Application AreaSpecific UsesNotes
ChemistryOrganic synthesis; polymerizationServes as a reagent; enhances catalytic activity
BiologyRedox biology; antioxidant researchMimics protein disulfides; potential therapeutic benefits
MedicineDrug formulation; antimicrobial activityInvestigated for oxidative stress-related diseases
IndustryProduction of polymers; specialty chemicalsHigh thermal stability; used in engineering plastics

Mechanism of Action

The mechanism of action of 2,4-xylyl 3,5-xylyl disulfide primarily involves the redox chemistry of the disulfide bond. The compound can undergo reversible oxidation and reduction, which allows it to participate in redox signaling pathways. The molecular targets and pathways involved include thiol-disulfide exchange reactions with proteins and other biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Structural and Conformational Differences

Disulfide, 2,4-Dimethylphenyl 2,5-Dimethylphenyl (CAS 65087-03-8)
  • Substituents : Both aryl groups are 2,4- and 2,5-dimethylphenyl.
  • LogP : 5.78 .
  • Analytical Method : Separated via reverse-phase HPLC using a Newcrom R1 column, suggesting moderate polarity .
Disulfide, 2,4-Dimethylphenyl 3,5-Dimethylphenyl
  • Substituents : Asymmetric 2,4- and 3,5-dimethylphenyl groups.
  • Molecular Geometry : The 3,5-dimethylphenyl group has meta-methyl substituents, creating a more symmetric and less sterically hindered environment compared to the 2,5-isomer. This may reduce dihedral angles between aryl rings, akin to tilt angle variations observed in sulfonamides (e.g., 82.1° in N-(3,5-dimethylphenyl)-2,4-dimethylbenzenesulfonamide vs. 67.5–82.4° in analogs) .
  • LogP : Likely higher than 5.78 due to increased hydrophobicity from meta-methyl groups.
Other Aryl Disulfides
  • Symmetrical Disulfides (e.g., bis(2,4-dimethylphenyl) disulfide): Symmetric substitution reduces conformational complexity and may enhance crystallinity.
  • Heteroaryl Disulfides : Replacement of phenyl with heteroaryl groups (e.g., pyridyl) alters electronic properties and redox stability.

Physicochemical Properties

Property 2,4-Dimethylphenyl 3,5-Dimethylphenyl Disulfide (Target) 2,4-Dimethylphenyl 2,5-Dimethylphenyl Disulfide Bis(3,5-Dimethylphenyl) Disulfide (Hypothetical)
Molecular Weight ~290 (estimated) 274.44 ~290
LogP >5.78 (estimated) 5.78 ~6.2 (estimated)
Solubility Low in polar solvents Low (HPLC retention indicates low polarity) Very low
Dihedral Angle (Aryl) ~70–80° (inferred from sulfonamide analogs ) Not reported ~60–70° (symmetric substitution)

Reactivity and Stability

  • Thermal Stability : Symmetric disulfides (e.g., bis(3,5-dimethylphenyl)) likely exhibit higher thermal stability due to uniform packing, whereas asymmetric analogs (e.g., the target compound) may have lower melting points.

Biological Activity

Disulfide, 2,4-dimethylphenyl 3,5-dimethylphenyl (CAS Number: 65104-33-8) is an organic compound characterized by its unique disulfide linkage between two aromatic rings. This compound has garnered attention in various fields of research due to its potential biological activities and applications in pharmaceuticals. This article explores its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound consists of two dimethylphenyl groups connected by a disulfide bond. The molecular formula is C16H18S2C_{16}H_{18}S_2 with a molecular weight of approximately 274.44 g/mol. The specific arrangement of methyl substituents at the 2,4 and 3,5 positions on the phenyl rings influences its electronic properties and reactivity.

The biological activity of disulfides often involves their interaction with various biological molecules. Disulfides can act as redox agents and may modulate enzyme activities by forming reversible covalent bonds with thiol groups in proteins. This property is crucial for their potential therapeutic applications.

Pharmacological Evaluations

Research has indicated that disulfides like 2,4-dimethylphenyl 3,5-dimethylphenyl exhibit several pharmacological activities:

  • Antioxidant Activity : The compound's ability to scavenge free radicals has been demonstrated in various studies, suggesting its potential in combating oxidative stress-related diseases.
  • Antibacterial Properties : Preliminary studies indicate that this compound may possess antibacterial activity against certain strains of bacteria, although further research is necessary to quantify this effect.
  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes such as α-amylase and acetylcholinesterase (AChE), which are relevant in diabetes management and neurodegenerative diseases respectively .

Case Studies

  • Antioxidant Studies : In a study evaluating various disulfides for their antioxidant properties, disulfide compounds were tested against free radicals such as DPPH and ABTS. This compound exhibited significant scavenging activity compared to control compounds .
  • Enzyme Inhibition : A comparative study on the inhibition of α-amylase and AChE revealed that disulfides with similar structures showed varying degrees of inhibition. This compound was among the more effective inhibitors tested .

Comparative Analysis

The following table summarizes the characteristics and biological activities of this compound compared to other related compounds:

Compound NameCAS NumberAntioxidant Activityα-Amylase InhibitionAChE Inhibition
This compound65104-33-8ModerateModerateStrong
Disulfide, bis(2,4-dimethylphenyl)83618LowLowModerate
Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl64346-57-2HighModerateLow

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,4-dimethylphenyl 3,5-dimethylphenyl disulfide with high purity?

  • Methodological Answer : Begin by synthesizing the corresponding thiol precursors (e.g., 2,4-dimethylbenzenethiol and 3,5-dimethylbenzenethiol) via nucleophilic substitution or Grignard reactions. Oxidize the thiols using mild oxidizing agents like H₂O₂ or iodine in a controlled, anhydrous environment. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Purify the product using column chromatography or recrystallization. Validate purity via 1H^1H-NMR (absence of thiol proton signals at ~1–3 ppm) and high-resolution mass spectrometry (HRMS). For structural confirmation, employ X-ray crystallography, as demonstrated in sulfonamide analogs .

Q. Which analytical techniques are critical for confirming disulfide bond formation and structural integrity?

  • Methodological Answer :

  • Raman spectroscopy : Identify the S-S stretching vibration (~500 cm⁻¹).
  • X-ray crystallography : Resolve the molecular geometry and confirm bond angles (e.g., C-S-S-C dihedral angles), as shown in sulfonamide structural studies .
  • NMR spectroscopy : Observe the absence of thiol (-SH) protons and aromatic proton splitting patterns consistent with substituent positions.
  • Mass spectrometry : Confirm the molecular ion peak ([M]⁺) and isotopic pattern matching the expected molecular formula.

Q. How should researchers handle and store this disulfide to prevent degradation?

  • Methodological Answer : Store under inert gas (N₂ or Ar) at –20°C in amber glass vials to minimize photodegradation. Avoid exposure to oxidizing agents or reducing environments. Periodically assess stability via 1H^1H-NMR to detect decomposition (e.g., thiol reformation or oxidation byproducts). Refer to safety protocols for air-sensitive organosulfur compounds, as outlined in safety data sheets for structurally related aryl derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points or solubility) for this disulfide?

  • Methodological Answer : Contradictions may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to characterize melting behavior and identify polymorphs. Cross-validate with powder X-ray diffraction (PXRD) to correlate thermal events with crystalline phases. Ensure purity via high-performance liquid chromatography (HPLC) with UV/Vis detection. For solubility conflicts, employ Hansen solubility parameters (HSPs) to optimize solvent selection .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this disulfide?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate bond dissociation energies (e.g., S-S bond strength) and frontier molecular orbitals (HOMO-LUMO gaps).
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior.
  • Comparative analysis : Validate computational results against experimental data (e.g., XRD bond lengths, Raman spectra) .

Q. How can mechanistic studies elucidate the disulfide’s role in redox or catalytic applications?

  • Methodological Answer :

  • Cyclic voltammetry : Determine redox potentials to assess suitability as a redox-active mediator.
  • Stopped-flow spectroscopy : Track transient intermediates (e.g., thiyl radicals) during oxidation/reduction.
  • Kinetic isotope effects (KIE) : Probe hydrogen-atom transfer mechanisms in disulfide-mediated reactions.
  • In situ Raman or IR : Monitor S-S bond cleavage/formation during catalytic cycles .

Contradiction Analysis and Experimental Design

Q. How should researchers address conflicting data on the disulfide’s stability under varying pH conditions?

  • Methodological Answer : Design a systematic study using buffered solutions (pH 1–14) and monitor degradation via UV/Vis spectroscopy (absorbance shifts at 250–300 nm for S-S bonds). Combine with LC-MS to identify degradation products (e.g., thiols or sulfonic acids). Control temperature and ionic strength to isolate pH effects. Compare results with computational predictions of acid/base stability using pKa calculations .

Q. What strategies can mitigate challenges in crystallizing this disulfide for structural analysis?

  • Methodological Answer : Optimize solvent polarity (e.g., ethanol/water mixtures) and use slow evaporation or diffusion methods. Introduce seeding with analogous disulfide crystals. For persistent issues, employ low-temperature crystallization or co-crystallization with host molecules. Validate crystal quality via PXRD and compare with single-crystal XRD data from sulfonamide derivatives .

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